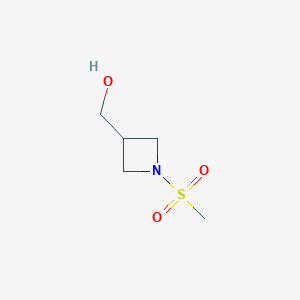
(1-Methanesulfonylazetidin-3-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "(1-Methanesulfonylazetidin-3-yl)methanol" appears to be a derivative of methanol, which is a simple alcohol with various applications in chemistry. Methanol itself can be produced from methane through oxidation processes. The papers provided discuss the selective oxidation of methane to methanol, which is a relevant reaction for the synthesis of methanol derivatives. The first paper describes the use of an Fe-MFI zeolite catalyst and sulfolane solvent to achieve high selectivity and production of methanol from methane using hydrogen peroxide (H2O2) as the oxidant . The second paper discusses the direct conversion of methane to a mixture of methanol and formaldehyde using phthalocyanine complexes of iron (Fe) and copper (Cu) encapsulated in zeolites with oxygen (O2) and tert-butyl hydroperoxide as oxidants .
Synthesis Analysis
The synthesis of methanol derivatives, such as "this compound," would likely involve the initial production of methanol from methane. The papers suggest that this can be achieved through the use of specialized catalysts and oxidants. In the first study, an Fe-MFI zeolite catalyst is used in conjunction with sulfolane solvent to oxidize methane with H2O2, resulting in high yields of methanol . The second study presents a method using phthalocyanine complexes as catalysts and O2/tert-butyl hydroperoxide as oxidants to convert methane to methanol at ambient conditions with high activity and selectivity . These methods could potentially be adapted for the synthesis of more complex methanol derivatives.
Molecular Structure Analysis
While the papers do not directly discuss the molecular structure of "this compound," they provide insight into the structure of methanol, which is the simpler molecule at the core of the derivative. Methanol has a single hydroxyl group attached to a methane backbone. The derivative would have additional functional groups attached to the methane backbone, likely influencing its reactivity and physical properties.
Chemical Reactions Analysis
The chemical reactions involved in the production of methanol from methane are oxidation reactions. The first paper indicates that the reaction conditions, including the use of a sulfolane/water mixture, are crucial for achieving high selectivity and production of methanol . The second paper suggests that the encapsulation of metal complexes in zeolites can facilitate the direct conversion of methane to methanol with high selectivity, minimizing the production of unwanted byproducts like CO2 . These findings could be relevant for designing reactions to synthesize methanol derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of "this compound" would be influenced by its molecular structure. The papers provided do not directly address the properties of this specific derivative but do discuss the properties of methanol. Methanol is a polar solvent with a high boiling point relative to methane, and it is miscible with water. The introduction of additional functional groups in the derivative would alter these properties, potentially affecting solubility, boiling point, and reactivity. The solvent used in the first study, sulfolane, is known for its high polarity and ability to dissolve various organic compounds, which could be beneficial in the synthesis and handling of methanol derivatives .
Wissenschaftliche Forschungsanwendungen
Methane Activation and Conversion
Methane, a major component of natural gas, is challenging to activate due to its stable molecular structure. However, research shows that the SO(2)(*+) radical cation effectively activates methane at room temperature, forming methanol and ionized methyl hydrogen sulfoxylate through a selective, direct attack process. This method showcases radical and charge effects in methane activation without metal catalysts (de Petris et al., 2009).
Direct Methanesulfonic Acid Production from Methane
Direct approaches to converting methane to valuable products like methanesulfonic acid are of significant interest due to their potential to make use of stranded natural gas. A direct process that converts methane to methanesulfonic acid offers an economical and environmentally friendly alternative to traditional multi-step processes. This method signifies a pivotal advancement in utilizing methane as a feedstock for chemical production, highlighting its potential in industrial applications (Schüth, 2019).
Methanol Production from Methane
The quest for efficient methanol production from methane has led to the exploration of various catalysts and processes. One promising approach involves the use of iron species supported on titanium dioxide, which shows high selectivity and conversion rate for methane to methanol under moderate light irradiation and ambient conditions. This method presents a novel pathway for methanol synthesis, offering a sustainable alternative to traditional high-temperature processes (Xie et al., 2018).
Environmental Implications
The environmental assessment of alternative production methods for methanesulfonic acid using direct activation of methane reveals that the direct process has a significantly lower total environmental impact compared to the conventional multi-step process. This finding underscores the environmental benefits of utilizing methane directly for chemical production, aligning with sustainability goals (Kappenthuler et al., 2018).
Safety and Hazards
Eigenschaften
IUPAC Name |
(1-methylsulfonylazetidin-3-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO3S/c1-10(8,9)6-2-5(3-6)4-7/h5,7H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVCKHLVESYMEFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CC(C1)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

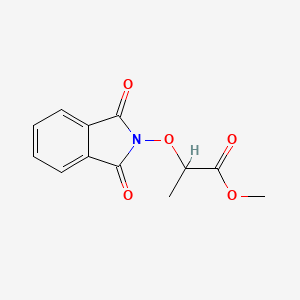
![1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-5-carbaldehyde](/img/structure/B2545330.png)
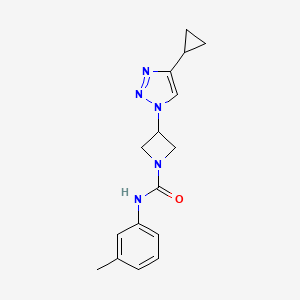
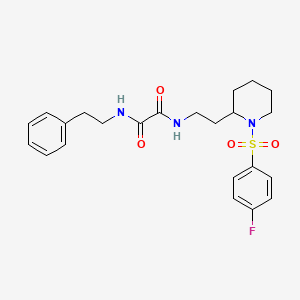
![2-[(5Z)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B2545334.png)
![3-(4-chlorophenyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B2545335.png)
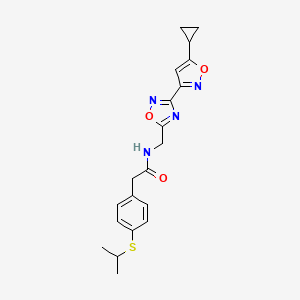
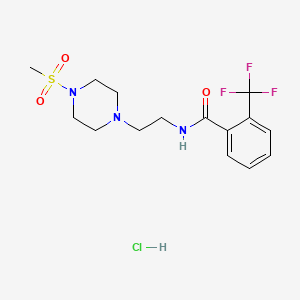
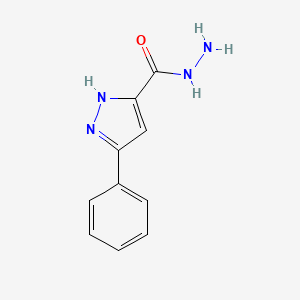
![5-Methyl-4-[(8-methyl-2-oxo-4-phenylchromen-7-yl)oxymethyl]furan-2-carboxylic acid](/img/structure/B2545342.png)
![1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(benzo[d][1,3]dioxol-5-yloxy)propan-1-one](/img/structure/B2545344.png)


![(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)methanone](/img/structure/B2545352.png)